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Introduction

TD-004 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the
degradation of the Anaplastic Lymphoma Kinase (ALK) protein, a key oncogenic driver in
various cancers, including non-small cell lung cancer. As a heterobifunctional molecule, TD-004
functions by hijacking the cell's natural protein disposal system. It is composed of a ligand that
binds to ALK, a linker molecule, and a ligand that recruits the Von Hippel-Lindau (VHL) E3
ubiquitin ligase. This technical guide provides a comprehensive overview of the binding affinity
of TD-004, the experimental protocols used for its characterization, and its mechanism of
action.

Data Presentation: Binding Affinity and Potency

The binding affinity and functional potency of TD-004 and its constituent components have
been characterized through various biochemical and cell-based assays. The following tables
summarize the key quantitative data available.
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Molecule Target Assay Type Value Cell Lines Reference
Cell
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Protein Inhibition
(IC50)
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Proliferation
o 0.18 uM H3122 [1]
Inhibition
(IC50)
Isothermal
_ o N/A
o ALK Kinase Titration _
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Domain Calorimetry ]
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(Kd)
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] Von Hippel- Biophysical 44 nM - 185 )
Ligands (e.g., ) (Recombinan  [3]
Lindau (VHL)  Assays (Kd) nM ]
VH032, t Protein)
VH101)

Experimental Protocols

The characterization of TD-004 involves a series of sophisticated experimental protocols to

determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing

protein degradation.

ALK Binding Affinity Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

This assay is designed to quantify the binding of the ALK-targeting component of the PROTAC

to the ALK protein.

e Principle: The assay is based on the proximity of a donor fluorophore (Europium cryptate-
labeled anti-tag antibody) and an acceptor fluorophore (XL665-labeled ligand or antibody).
When the donor and acceptor are brought into close proximity through a binding event,
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excitation of the donor leads to a fluorescent signal from the acceptor through Forster

Resonance Energy Transfer (FRET).

Materials:

o

Recombinant ALK kinase domain (tagged, e.g., with GST or His)
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
Biotinylated tracer ligand that binds to ALK

Streptavidin-XL665 (acceptor)

TD-004 or Ceritinib (as competitor)

Assay buffer

Microplates (e.g., 384-well)

Procedure:

[¢]

Prepare serial dilutions of the test compound (TD-004 or ceritinib).

In a microplate, add the recombinant ALK protein, the biotinylated tracer ligand, and the
test compound.

Incubate to allow binding to reach equilibrium.

Add the HTRF detection reagents: Europium cryptate-labeled anti-tag antibody and
Streptavidin-XL665.

Incubate to allow the detection reagents to bind.

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm
and 620 nm.

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the concentration of the test
compound to determine the IC50 or Ki.
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VHL Binding Affinity Assay (AlphaScreen)

This assay is used to measure the binding of the VHL ligand component of the PROTAC to the
VHL E3 ligase.

e Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology
utilizes donor and acceptor beads that, when in close proximity, generate a
chemiluminescent signal.

o Materials:

o Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin C, Elongin B), often
tagged (e.g., His-tagged).

o Biotinylated VHL ligand.

o Streptavidin-coated Donor beads.

o Nickel Chelate Acceptor beads (for His-tagged protein).
o TD-004 or unconjugated VHL ligand (as competitor).

o Assay buffer.

o Microplates.

e Procedure:

[¢]

Prepare serial dilutions of the test compound.

[¢]

In a microplate, add the recombinant VHL protein complex, the biotinylated VHL ligand,
and the test compound.

[¢]

Incubate to allow for competitive binding.

[e]

Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

o

Incubate in the dark to allow bead-protein-ligand complex formation.
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o Read the plate on an AlphaScreen-compatible plate reader.

o The signal will decrease in the presence of a competitor. Plot the signal against the
competitor concentration to determine the IC50.

Western Blot for ALK Degradation

This is a cell-based assay to confirm and quantify the degradation of the target protein.

e Procedure:

[¢]

Culture ALK-positive cancer cell lines (e.g., SU-DHL-1, H3122) in appropriate media.

o Treat the cells with varying concentrations of TD-004 for a specified time course (e.g., 2, 4,
8, 16, 24 hours).

o Lyse the cells to extract total protein.

o Determine protein concentration using a standard method (e.g., BCA assay).
o Separate the proteins by size using SDS-PAGE.

o Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for ALK. A loading control
antibody (e.g., GAPDH or (3-actin) should also be used.

o Wash the membrane and incubate with a secondary antibody conjugated to an enzyme
(e.g., HRP).

o Add a chemiluminescent substrate and visualize the protein bands using an imaging
system.

o Quantify the band intensities to determine the extent of ALK degradation relative to the
loading control.
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Mandatory Visualizations
Mechanism of Action of TD-004

TD-004 operates through the PROTAC mechanism, which is a novel therapeutic modality

focused on targeted protein degradation.
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Caption: Workflow of TD-004 mediated ALK protein degradation.

Experimental Workflow for TD-004 Evaluation

The evaluation of a PROTAC like TD-004 follows a logical progression from biochemical

characterization to cellular activity assessment.
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Caption: Logical progression for the evaluation of TD-004.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. Asmall-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer
with ceritinib resistance - PMC [pmc.ncbi.nim.nih.gov]

o 3. Apatent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands
for PROTACSs and targeted protein degradation (2019—present) - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [TD-004: A Technical Guide to its Binding Affinity and
Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193785#td-004-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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